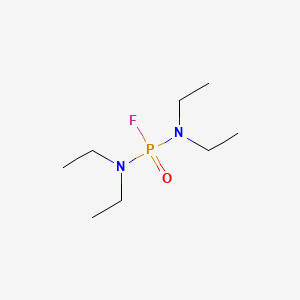

Tetraethylphosphorodiamidic fluoride

Description

Historical Context of Chemical Research on Organophosphorus Fluorides

The investigation of organophosphorus compounds dates back to the 19th century, but the focused synthesis and study of organophosphorus fluorides gained significant momentum in the 1930s. Early research by scientists in Germany and the United Kingdom laid the groundwork for this class of compounds. nih.govmdpi.com A pivotal moment in this field was the work of German chemist Gerhard Schrader and his team at I. G. Farben in the 1930s and 1940s. researchgate.net Their systematic research led to the synthesis of thousands of new organophosphorus compounds, including highly toxic nerve agents like sarin (B92409) and tabun. researchgate.net

This era of research was heavily influenced by the search for potent insecticides and, subsequently, chemical warfare agents. mdpi.comresearchgate.net Compounds containing the phosphorus-fluorine (P-F) bond were of particular interest due to their high biological activity. nih.gov The initial development of these compounds, including phosphorodiamidic fluorides, was therefore closely tied to their toxicological properties. nih.gov

Significance within Contemporary Organophosphorus Chemistry Research

While the historical context of organophosphorus fluorides is rooted in their toxicity, contemporary research has expanded to explore their potential in a wider range of applications. The unique properties imparted by the fluorine atom and the phosphorus center make these compounds valuable subjects of study in medicinal chemistry, materials science, and as reagents in organic synthesis.

Research in the broader field of organophosphorus chemistry continues to be a vibrant area of investigation. Scientists are exploring new synthetic methodologies, including greener and more efficient electrochemical methods, to create novel organophosphorus compounds with tailored properties. researchgate.net The development of new catalysts and reaction pathways is a key focus, aiming to produce these valuable compounds with greater ease and cost-effectiveness.

Within this landscape, phosphoramides and their derivatives, including phosphorodiamidic fluorides, are recognized for their diverse applications. They can act as ligands in catalysis, and their biological activity continues to be a subject of interest for potential therapeutic applications. The P-N bond in these molecules offers different chemical properties compared to the P-O or P-C bonds found in other organophosphorus compounds, providing a rich area for chemical exploration.

Structural Framework and Nomenclature Conventions

Tetraethylphosphorodiamidic fluoride (B91410) is systematically named according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is a phosphorodiamidic acid, which is a derivative of phosphoric acid where two hydroxyl groups are replaced by amino groups. The "fluoride" designation indicates that the remaining hydroxyl group is replaced by a fluorine atom. The prefix "tetraethyl-" specifies that both nitrogen atoms of the diamido groups are each substituted with two ethyl groups.

The general structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a fluorine atom and two diethylamino groups [-N(CH₂CH₃)₂].

Table 1: Chemical Identification of Tetraethylphosphorodiamidic Fluoride

| Identifier | Value |

|---|---|

| IUPAC Name | N,N,N',N'-Tetraethylphosphorodiamidic fluoride |

| CAS Number | 562-17-4 |

| Molecular Formula | C₈H₂₀FN₂OP |

| Synonyms | Bis(diethylamino)fluorophosphine oxide |

The structural elucidation of organophosphorus fluorides often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). ¹⁹F NMR and ³¹P NMR are particularly powerful tools for characterizing these molecules, providing information about the chemical environment of the fluorine and phosphorus atoms, respectively. nih.gov

Structure

3D Structure

Properties

CAS No. |

562-17-4 |

|---|---|

Molecular Formula |

C8H20FN2OP |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-[diethylamino(fluoro)phosphoryl]-N-ethylethanamine |

InChI |

InChI=1S/C8H20FN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

CLBUXACREGVPRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Tetraethylphosphorodiamidic Fluoride (B91410)

The synthesis of tetraethylphosphorodiamidic fluoride typically proceeds through a two-step process. The initial step involves the formation of a chlorinated intermediate, which is subsequently converted to the final fluorinated product.

Precursor Compounds and Reagent Selection

The primary precursor for the synthesis of this compound is phosphoryl chloride (POCl₃) . This compound serves as the source of the central phosphorus atom. The other key reactant is diethylamine (B46881) ((C₂H₅)₂NH) , which provides the tetraethylamino moieties.

The synthesis of the intermediate, tetraethylphosphorodiamidic chloride, involves the reaction of phosphoryl chloride with an excess of diethylamine. This reaction is a nucleophilic substitution at the phosphorus center, where the nitrogen atom of diethylamine attacks the electrophilic phosphorus atom of phosphoryl chloride, leading to the displacement of chloride ions.

For the subsequent fluorination step, a suitable fluoride source is required. Common fluorinating agents for this type of transformation include alkali metal fluorides, such as sodium fluoride (NaF) or potassium fluoride (KF) . The choice of the fluorinating agent can influence the reaction rate and yield.

A general reaction scheme is presented below:

Step 1: Formation of Tetraethylphosphorodiamidic Chloride POCl₃ + 4 (C₂H₅)₂NH → ( (C₂H₅)₂N )₂P(O)Cl + 2 (C₂H₅)₂NH₂⁺Cl⁻

Step 2: Fluorination ( (C₂H₅)₂N )₂P(O)Cl + NaF → ( (C₂H₅)₂N )₂P(O)F + NaCl

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| Phosphoryl chloride | POCl₃ | Phosphorus source |

| Diethylamine | (C₂H₅)₂NH | Source of diethylamino groups |

| Sodium fluoride | NaF | Fluorinating agent |

Reaction Conditions and Optimization Strategies

The reaction conditions for the synthesis of this compound are critical for achieving a high yield and purity of the final product.

For the initial reaction between phosphoryl chloride and diethylamine, the reaction is typically carried out in an inert solvent, such as diethyl ether or benzene, to control the reaction temperature, as the reaction is exothermic. The diethylamine is usually added dropwise to a solution of phosphoryl chloride while maintaining a low temperature, often below 10°C, to minimize side reactions. An excess of diethylamine is used to neutralize the hydrogen chloride that is formed during the reaction.

The subsequent fluorination step, the reaction of tetraethylphosphorodiamidic chloride with a metal fluoride, is often performed at an elevated temperature to facilitate the halogen exchange. The choice of solvent can be crucial; polar aprotic solvents can enhance the nucleophilicity of the fluoride ion and accelerate the reaction.

Optimization of the synthesis can involve several strategies:

Temperature Control: Precise control of the temperature during both steps is essential to prevent the formation of byproducts.

Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can maximize the yield of the desired product.

Choice of Fluorinating Agent and Solvent: The reactivity of the fluorinating agent and the properties of the solvent in the second step can be varied to improve the efficiency of the P-Cl to P-F exchange.

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is necessary to isolate the this compound from the reaction mixture.

Initially, the diethylammonium (B1227033) chloride byproduct from the first step is removed by filtration. The solvent is then typically removed from the filtrate by distillation under reduced pressure.

The crude this compound obtained after the fluorination step is often purified by fractional distillation under high vacuum. This technique separates the product from unreacted starting materials and any byproducts based on differences in their boiling points. The purity of the final product can be assessed using analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Investigations of Synthetic Reactions

The formation of this compound involves nucleophilic substitution reactions at a pentavalent phosphorus center. Understanding the mechanism of these reactions is crucial for controlling the reaction and improving the synthesis.

Elucidation of Reaction Intermediates

The reaction of phosphoryl chloride with diethylamine and the subsequent fluorination of the resulting phosphorodiamidic chloride are generally believed to proceed through a trigonal bipyramidal intermediate .

In the first step, the nitrogen atom of diethylamine acts as a nucleophile and attacks the phosphorus atom of phosphoryl chloride. This leads to the formation of a pentacoordinated intermediate. The departure of a chloride ion from this intermediate results in the formation of the product.

Similarly, in the fluorination step, the fluoride ion attacks the phosphorus atom of tetraethylphosphorodiamidic chloride, forming another trigonal bipyramidal intermediate. The elimination of the chloride ion from this intermediate yields the final product, this compound.

While these intermediates are typically transient and not directly observable under normal reaction conditions, their existence is supported by kinetic studies and theoretical calculations of related nucleophilic substitution reactions at phosphorus centers.

Kinetics and Thermodynamics of Formation

The kinetics of the nucleophilic substitution at the phosphoryl center are influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. The reaction rate is dependent on the concentration of both the phosphorus-containing substrate and the nucleophile, which is characteristic of a second-order reaction mechanism (Sₙ2-type).

Detailed quantitative kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in readily available literature, as the compound is an older pesticide and detailed mechanistic studies are more common for newer compounds. However, the principles of nucleophilic substitution at phosphorus provide a solid framework for understanding the factors that govern the rate and equilibrium of its formation.

Reactivity Studies and Derivatization

The reactivity of this compound is centered around the electrophilic nature of the phosphorus atom, which is susceptible to attack by nucleophiles, and the potential for reactions involving the P-F bond and the diethylamino groups.

Nucleophilic Substitution Reactions at Phosphorus Centers

The phosphorus atom in this compound is electron-deficient due to the presence of the electronegative oxygen and fluorine atoms, making it a prime target for nucleophilic attack. Nucleophilic substitution at the phosphorus center is a key reaction pathway for this class of compounds.

The general mechanism for nucleophilic substitution at a tetracoordinate phosphorus center can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. nih.gov In the case of phosphorodiamidic fluorides, the strong phosphorus-fluorine bond and the ability of fluorine to stabilize pentacoordinate structures suggest that an addition-elimination mechanism is plausible. nih.gov

A variety of nucleophiles can participate in these reactions, including:

Hydroxide (B78521) and Alkoxides: Reaction with hydroxide ions would lead to the formation of the corresponding phosphorodiamidic acid, while alkoxides would yield phosphorodiamidate esters.

Amines: Primary and secondary amines can displace the fluoride ion to form new P-N bonds, resulting in the formation of phosphorotriamides.

Thiolates: Reaction with thiolates would produce the corresponding S-alkyl or S-aryl phosphorodiamidothioates.

The rate and outcome of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally react more readily.

Electrophilic Reactions and Functional Group Transformations

While the phosphorus center is primarily electrophilic, the lone pairs of electrons on the nitrogen atoms of the diethylamino groups can exhibit nucleophilic character. However, the electron-withdrawing effect of the phosphoryl group reduces the basicity and nucleophilicity of these nitrogen atoms.

Electrophilic reactions targeting the nitrogen atoms are therefore less common but could potentially occur with strong electrophiles. For instance, protonation of the nitrogen atoms would require a strong acid.

Functional group transformations could involve modifications of the ethyl groups on the nitrogen atoms, though these reactions are generally less facile than substitutions at the phosphorus center.

Formation of Analogues and Derivatives through Chemical Modification

The primary route for the formation of analogues and derivatives of this compound is through the nucleophilic substitution reactions described above. By varying the incoming nucleophile, a wide array of derivatives can be synthesized.

For example:

Reaction with different alcohols or phenols would lead to a series of phosphorodiamidate esters with varying alkyl or aryl groups.

Utilizing a range of primary and secondary amines as nucleophiles would generate a library of phosphorotriamides with diverse substitution patterns on the third nitrogen atom.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of tetraethylphosphorodiamidic fluoride (B91410), offering precise information about the hydrogen, carbon, phosphorus, and fluorine environments within the molecule.

The proton (¹H) NMR spectrum of tetraethylphosphorodiamidic fluoride is anticipated to exhibit two distinct sets of signals corresponding to the chemically equivalent ethyl groups attached to the nitrogen atoms. The methylene (B1212753) protons (-CH₂-) are expected to appear as a doublet of quartets. The quartet arises from the coupling to the three adjacent methyl protons (³J(H-H)), while the doublet is a result of the three-bond coupling to the phosphorus atom (³J(P-H)). The terminal methyl protons (-CH₃) would present as a triplet due to coupling with the adjacent methylene protons (³J(H-H)).

Expected ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| -CH₂- | ~3.1 - 3.3 | dq | ³J(H-H) ≈ 7.1, ³J(P-H) ≈ 10 |

In the carbon-13 (¹³C) NMR spectrum, two signals are predicted for the two distinct carbon environments of the tetraethyl groups. The methylene carbon (-CH₂-) signal is expected to be a doublet due to coupling with the phosphorus atom (²J(P-C)). The methyl carbon (-CH₃) signal will likely appear as a singlet, although a small four-bond coupling to phosphorus might be observable in high-resolution spectra.

Expected ¹³C NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| -CH₂- | ~38 - 42 | d | ²J(P-C) ≈ 4-6 |

The phosphorus-31 (³¹P) NMR spectrum provides crucial and unambiguous information. For this compound, the spectrum is expected to show a single signal, which is split into a doublet due to the strong one-bond coupling to the fluorine atom (¹J(P-F)). The chemical shift will be in the region characteristic of pentavalent phosphorus compounds of this type.

Expected ³¹P NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

The fluorine-19 (¹⁹F) NMR spectrum is also highly informative. It is predicted to display a doublet, corresponding to the single fluorine environment, with the splitting caused by the direct coupling to the phosphorus atom (¹J(F-P)). The chemical shift will be characteristic of a fluorine atom bonded to a pentavalent phosphorus center.

Expected ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

To definitively assign the signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) proton signals, confirming their scalar coupling and adjacency within the ethyl groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal to its directly attached carbon atom. It would show a correlation between the methylene proton signal and the methylene carbon signal, and another between the methyl proton signal and the methyl carbon signal.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds). It would be expected to show correlations from the methylene protons to both the methylene and methyl carbons, and from the methyl protons to the methylene carbon. Crucially, it could also show a correlation from the methylene protons to the phosphorus atom, further confirming the P-N-C connectivity.

¹H-³¹P HMBC: This experiment would highlight the ³J(P-H) coupling between the phosphorus atom and the methylene protons, providing direct evidence for the P-N-CH₂ linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and the molecular fingerprint of this compound. The key vibrational modes are associated with the P=O, P-F, P-N, and C-H bonds.

The phosphoryl group (P=O) stretching vibration is expected to produce a strong absorption band in the IR spectrum. The P-F stretching vibration will also be a prominent feature. The symmetric and asymmetric stretches of the P-N bonds, as well as various C-H stretching and bending modes from the ethyl groups, will also be present.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| C-H stretching (asymmetric and symmetric) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| P=O stretching | 1250 - 1300 | Very Strong | Weak |

| P-F stretching | 800 - 950 | Strong | Medium |

| P-N stretching | 900 - 1050 | Strong | Strong |

| C-N stretching | 1020 - 1250 | Medium | Medium |

The combination of these spectroscopic methods provides a robust and detailed characterization of this compound, confirming its molecular structure and providing a basis for its identification and analysis.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key vibrational modes would include the phosphoryl (P=O) stretching, the phosphorus-fluorine (P-F) stretching, and various vibrations associated with the tetraethylamino groups.

The P=O stretching vibration is typically a strong and sharp band, and its position is sensitive to the electronegativity of the substituents on the phosphorus atom. The P-F stretching vibration would also be a prominent feature. The ethyl groups would give rise to characteristic C-H stretching and bending vibrations.

Table 1: Expected Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| P=O Stretch | 1250-1350 | Strong |

| P-F Stretch | 800-950 | Strong |

| C-N Stretch | 1000-1250 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850-2970 | Strong |

Note: The data in this table is hypothetical and based on characteristic frequency ranges for similar functional groups.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. For this compound, the P=O and P-F stretching vibrations would also be Raman active. Symmetric vibrations, in particular, tend to produce strong signals in Raman spectra.

Table 2: Expected Raman Spectroscopic Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| P=O Stretch | 1250-1350 | Medium-Strong |

| P-F Stretch | 800-950 | Strong |

| P-N Symmetric Stretch | 700-800 | Strong |

Note: The data in this table is hypothetical and based on characteristic Raman shifts for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the unambiguous confirmation of its molecular formula, C₈H₂₀FN₂OP. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass.

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Measured Mass (Da) |

|---|

Note: The data in this table is based on theoretical calculations.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecular ion of this compound. By inducing fragmentation and analyzing the resulting fragment ions, the connectivity of the molecule can be deduced. Expected fragmentation would involve the loss of ethyl groups, the diethylamino group, and potentially the fluorine atom.

Table 4: Plausible Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS) of this compound

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethylene |

| [M+H]⁺ | [M+H - N(C₂H₅)₂]⁺ | Diethylamine (B46881) |

Note: The fragmentation patterns presented are predictive and based on the general behavior of similar compounds.

X-ray Crystallography and Solid-State Structure Determination

Table 5: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~12-15 |

| β (°) | ~95-105 |

| Z | 4 |

| Key Bond Length (P=O) (Å) | ~1.45-1.50 |

| Key Bond Length (P-F) (Å) | ~1.50-1.55 |

Note: The data in this table is purely illustrative of the type of information obtained from an X-ray crystallography study and does not represent measured values.

Mechanistic Investigations of Biological Interactions

Enzymatic Interaction Mechanisms

Cholinesterase Interaction Mechanisms

The primary biological target of Tetraethylphosphorodiamidic fluoride (B91410) is acetylcholinesterase, an essential enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Active Site Binding and Conformational Changes

The interaction of Tetraethylphosphorodiamidic fluoride with acetylcholinesterase begins with the binding of the inhibitor to the active site of the enzyme. The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues. The phosphorus atom of the this compound is electrophilic and is attacked by the nucleophilic serine residue (Ser203 in human AChE) in the active site. This results in the formation of a stable covalent phosphorodiamidyl-serine bond, with the concomitant release of a fluoride ion. This process, known as phosphylation, effectively inactivates the enzyme. The binding of the bulky tetraethylphosphorodiamidyl group to the active site can induce conformational changes in the enzyme, further stabilizing the inhibited complex and preventing the binding of the natural substrate, acetylcholine.

Kinetics of Enzyme Inhibition (e.g., Ki, IC50)

| Parameter | Description | Expected Range for Organophosphates |

| Ki | Inhibition constant, representing the affinity of the inhibitor for the enzyme. A lower Ki indicates a higher affinity and greater potency. | nanomolar (nM) to low micromolar (µM) |

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is dependent on experimental conditions. | nanomolar (nM) to low micromolar (µM) |

Molecular Basis of Reactivation and Aging

The phosphylated acetylcholinesterase can undergo two competing processes: reactivation and aging.

Reactivation: The covalent bond between the organophosphate and the serine residue can be cleaved by strong nucleophiles, such as oximes (e.g., pralidoxime), which can restore the enzyme's function. The effectiveness of reactivation depends on the chemical structure of the organophosphate and the oxime used.

Aging: This is a process where the phosphylated enzyme undergoes a time-dependent chemical modification that renders it resistant to reactivation by oximes. In the case of many organophosphates, aging involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, resulting in a negatively charged and more stable enzyme-inhibitor complex. However, for some phosphorodiamidated enzymes, such as those inhibited by mipafox (a di-isopropylphosphorodiamidate), it has been observed that they can be reactivated by potassium fluoride, and a typical aging process may not occur. The specific aging mechanism for acetylcholinesterase inhibited by this compound has not been elucidated but would be a critical factor in determining the window for effective medical treatment following exposure.

Interactions with Other Biological Macromolecules

While the primary target of organophosphates is acetylcholinesterase, they can also interact with other proteins.

Identification of Non-Cholinesterase Protein Targets

Research into the broader protein targets of organophosphates is an ongoing area of study. The fluoride ion released during the inhibition of cholinesterase can also have biological effects. For instance, fluoride, in the form of aluminum tetrafluoride (AlF4-), is known to activate G-proteins, which are key components of cellular signaling pathways. However, specific non-cholinesterase protein targets that are directly phosphylated by this compound have not been identified in the available literature. Identifying such off-target interactions is crucial for understanding the full toxicological profile of the compound.

Characterization of Binding Events and Selectivity

This compound is an organophosphorus compound, and like many compounds in this class, its biological activity is primarily characterized by its interaction with enzymes, particularly esterases. The principal binding event for analogous organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system mdpi.commdpi.com. The interaction is not a simple reversible binding event but involves a chemical reaction within the enzyme's active site.

The binding mechanism proceeds via the covalent modification of a catalytically crucial serine residue within the active site of AChE mdpi.com. The phosphorus atom of the compound is attacked by the hydroxyl group of the serine, leading to the displacement of the fluoride ion, which acts as a good leaving group smolecule.com. This process, known as phosphorylation, results in a stable, covalently bonded complex between the tetraethylphosphorodiamidic moiety and the enzyme. This effectively inactivates the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine youtube.com. The accumulation of acetylcholine in synaptic clefts leads to overstimulation of cholinergic receptors, disrupting nerve impulse transmission mdpi.comyoutube.com.

Selectivity is a crucial aspect of the biological interactions of such compounds. It refers to the compound's ability to preferentially inhibit a specific target, such as AChE, over other related enzymes, like butyrylcholinesterase (BChE), or other serine hydrolases in the body. This selectivity is dictated by the structural and electronic properties of the substituents on the phosphorus atom smolecule.com. The diethylamino groups in this compound influence its steric and electronic profile, which in turn governs its fit and reactivity within the active site gorge of different enzymes. Characterization of this selectivity often involves comparative kinetic studies where the inhibitory potency of the compound is measured against a panel of different enzymes.

Research findings on the inhibition of cholinesterases by various organophosphorus compounds are often quantified using parameters like the bimolecular rate constant (kᵢ) or the concentration required to inhibit 50% of enzyme activity (IC₅₀).

| Target Enzyme | Inhibition Parameter | Illustrative Value | Reference Species |

|---|---|---|---|

| Acetylcholinesterase (AChE) | IC₅₀ | 1.5 x 10⁻⁷ M | Human |

| Butyrylcholinesterase (BChE) | IC₅₀ | 3.2 x 10⁻⁵ M | Human |

| Carboxylesterase | kᵢ (M⁻¹min⁻¹) | 8.9 x 10³ | Rat Liver |

| Trypsin | % Inhibition at 10⁻⁴ M | < 5% | Bovine |

The data in the table is illustrative for organophosphorus compounds and does not represent experimentally verified values for this compound but serves to demonstrate how binding selectivity is typically presented.

Molecular Dynamics of Compound-Biomolecule Complexes

Computational Modeling of Binding Poses

Computational modeling techniques, such as molecular docking, are instrumental in visualizing and understanding the initial binding events between a ligand like this compound and its biological target. nih.gov These methods use the three-dimensional crystallographic or computationally derived structure of the biomolecule, for instance, acetylcholinesterase, to predict the most probable binding orientation, or "pose," of the ligand within the active site.

The modeling process for the this compound-AChE complex would begin by placing the ligand within the enzyme's active site gorge. Docking algorithms then explore various conformational and rotational possibilities for the ligand, scoring each pose based on a force field that estimates the binding affinity. The highest-scoring poses represent the most energetically favorable binding modes. For an irreversible inhibitor like this, the modeling would focus on an orientation that places the central phosphorus atom in close proximity to the nucleophilic oxygen of the key serine residue (Ser203 in human AChE). The model would also elucidate other crucial non-covalent interactions, such as hydrogen bonds or hydrophobic contacts between the ethyl groups of the ligand and the aromatic residues lining the active site gorge, which stabilize the initial enzyme-inhibitor complex before the covalent bond forms.

Simulation of Ligand-Induced Conformational Dynamics

Following the prediction of a binding pose, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the compound-biomolecule complex over time. utep.edu MD simulations provide a high-resolution view of the atomic motions, allowing researchers to observe how the binding of the ligand affects the protein's structure and flexibility. mdpi.com An MD simulation of the covalently bound this compound-AChE complex can reveal the stability of the inhibited enzyme and the conformational changes induced by the ligand.

The parameters for such simulations are meticulously defined to accurately represent physiological conditions.

| Simulation Parameter | Typical Value/Description |

|---|---|

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Water Model | TIP4P or SPC/E |

| System Size | ~100,000 atoms (Protein + Ligand + Water + Ions) |

| Temperature | 310 K (controlled by Nosé-Hoover thermostat) |

| Pressure | 1 atm (controlled by Parrinello-Rahman barostat) |

| Simulation Time | 500 - 1500 nanoseconds (ns) |

| Integration Timestep | 2 femtoseconds (fs) |

This table presents a typical set of parameters for a molecular dynamics simulation of a protein-ligand complex, based on general methodologies in the field. mdpi.come3s-conferences.orge3s-conferences.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of Tetraethylphosphorodiamidic fluoride (B91410), which would be determined by the rotation around the P-N and C-N bonds, has not been computationally explored. A thorough conformational analysis would identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. Such studies would typically involve scanning the potential energy surface by systematically changing key dihedral angles.

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra are a common application of quantum chemical calculations. These predictions can aid in the interpretation of experimental spectra. However, no such computational spectroscopic data has been published for Tetraethylphosphorodiamidic fluoride.

Reaction Pathway Modeling

Modeling the reaction pathways of a compound provides crucial information about its reactivity and potential transformation mechanisms. For this compound, this area of computational chemistry also remains uninvestigated.

Transition State Characterization for Chemical Reactions

The characterization of transition states is essential for understanding the kinetics and mechanisms of chemical reactions. For instance, the hydrolysis of the P-F bond is a plausible reaction for this compound. A computational study would involve locating the transition state structure for nucleophilic attack on the phosphorus atom and calculating the activation energy. However, no such transition state characterizations for reactions involving this compound have been documented.

Energy Landscape Exploration for Reaction Mechanisms

A comprehensive exploration of the energy landscape for potential reaction mechanisms of this compound, such as its reactions with nucleophiles or its thermal decomposition, has not been undertaken. Such an investigation would map out the reactants, intermediates, transition states, and products, providing a complete energetic profile of the reaction.

Lack of Specific Research Data Precludes Article Generation

While computational studies are common for many organophosphorus compounds, particularly in the context of their interaction with acetylcholinesterase, specific research on this compound appears to be absent from the public domain. One study on a structurally related compound, Mipafox (N,N'-di-isopropylphosphorodiamidic fluoride), utilized computational molecular modeling to analyze its interaction with human acetylcholinesterase. nih.gov This research, however, does not provide the specific data required to detail the binding modes and recognition principles solely for this compound as requested.

The available literature discusses molecular recognition and computational methods for a variety of other inhibitors of acetylcholinesterase, but does not offer the specific predictive models, binding energy data, or analyses of interacting residues for this compound that would be necessary to construct the requested article. nih.govnih.gov

Due to the absence of targeted research and the strict requirement to focus solely on this compound, it is not possible to generate the detailed, scientifically accurate article as outlined in the user's instructions. The creation of data tables and in-depth discussion of research findings are contingent on the availability of primary research data, which, in this case, is not available.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for Dimefox, providing the necessary separation from complex sample matrix components prior to detection. Both gas and liquid chromatography are extensively employed, each offering distinct advantages depending on the sample type and analytical objective.

Gas Chromatography (GC) with Various Detectors (e.g., FPD, MS)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds like Dimefox. gcms.cz The separation is typically performed on a capillary column, such as a low-polarity 5% phenyl polysiloxane phase column, which separates compounds based on their boiling points and interaction with the stationary phase. thaiscience.info

A crucial component of the GC system is the detector. For organophosphate analysis, two detectors are of particular importance:

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus-containing compounds, making it an excellent choice for analyzing Dimefox. thaiscience.info By operating in phosphorus mode, the detector offers high sensitivity and reduces interference from non-phosphorus-containing compounds in the matrix. nih.gov Methods using GC-FPD can achieve low limits of detection (LOD), often in the parts-per-billion (ppb) range, which is well below the maximum residue limits (MRLs) set by many regulatory bodies. thaiscience.info

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer provides exceptional selectivity and confident identification of the target analyte. researchgate.net For routine quantification, a single quadrupole mass spectrometer can be used in selected ion monitoring (SIM) mode to enhance sensitivity. For complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) offers superior performance by minimizing matrix effects and improving the signal-to-noise ratio. labrulez.comshimadzu.com

Sample preparation for GC analysis often involves a solvent extraction, such as with acetonitrile or acetone, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components. thaiscience.info

Table 1: Representative GC Conditions for Organophosphate Pesticide Analysis

| Parameter | Condition 1 (GC-FPD) | Condition 2 (GC-MS/MS) |

|---|---|---|

| Instrument | Gas Chromatograph with Flame Photometric Detector (FPD) | Gas Chromatograph with Triple Quadrupole Mass Spectrometer |

| Column | HP-5 (30 m x 0.25 mm I.D., 0.25 µm film) thaiscience.info | TR-Pesticide (30 m x 0.25 mm I.D., 0.25 µm film) labrulez.com |

| Injection Mode | Splitless thaiscience.info | Splitless labrulez.com |

| Injector Temp. | 220°C thaiscience.info | 250°C labrulez.com |

| Carrier Gas | Helium thaiscience.info | Helium labrulez.com |

| Oven Program | Initial 100°C, ramped to 245°C thaiscience.info | Initial 70°C, ramped to 280°C labrulez.com |

| Detector | FPD (Phosphorus Mode) at 100°C thaiscience.info | MS/MS in Multiple Reaction Monitoring (MRM) mode labrulez.com |

| LOD Range for OPs | 0.0003 - 0.015 mg/kg thaiscience.info | Typically <0.005 mg/kg labrulez.com |

| Mean Recovery | ~77 - 114% thaiscience.info | Generally 70 - 120% labrulez.com |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for more polar or thermally labile compounds that are not suitable for GC analysis. jelsciences.com For a compound like Dimefox, reversed-phase HPLC using a C18 column is a common approach. researchgate.net The separation is achieved by partitioning the analyte between a nonpolar stationary phase and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. dergipark.org.tr

Detection in HPLC can be challenging for compounds like Dimefox that lack a strong chromophore for UV-Vis detection. While direct UV detection is possible, its sensitivity may be limited. More advanced and sensitive detection methods are often required:

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS), particularly a tandem mass spectrometer (LC-MS/MS), is the most powerful detection method. It provides high sensitivity and selectivity, enabling quantification at very low levels. nih.gov

Derivatization: To enhance detectability by other means, a derivatization step can be introduced. This involves reacting the analyte with a reagent to attach a moiety that has a strong UV absorbance or fluorescence, although this adds complexity to the sample preparation process. For related organofluorine compounds, derivatization has been successfully used to allow for rapid quantitative analysis by LC-MS where direct analysis was challenging. nih.gov

Ion Chromatography (IC): For the analysis of the fluoride (B91410) ion component of Dimefox after degradation or specific sample treatment, ion chromatography with conductivity detection can be employed. This technique is highly reliable for quantifying fluoride in aqueous samples, with reported detection limits as low as 0.027 ppm. nih.gov

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is an attractive alternative to chromatographic methods, offering high separation efficiency, short analysis times, and low consumption of reagents and solvents. nih.gov CE separates ions based on their electrophoretic mobility in an electric field. For pesticide analysis, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often used to separate neutral and charged analytes. nih.gov

Despite its advantages, a primary limitation of CE when coupled with standard UV-Vis detectors is its lower concentration sensitivity compared to chromatographic techniques. nih.gov To overcome this, various on-line preconcentration strategies and sensitive detection methods are employed. Coupling CE with a mass spectrometer (CE-MS) significantly enhances sensitivity and provides structural information for confident identification. mdpi.com Sample pretreatment methods, such as dispersive liquid-liquid microextraction (DLLME), can also be used to extract and concentrate analytes from the sample matrix, achieving high enrichment factors before CE analysis. nih.gov

Advanced Spectrometric Approaches

Modern analytical strategies increasingly rely on the power of mass spectrometry, both in hyphenated systems and in more direct applications, to achieve the low detection limits required for trace contaminant analysis.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectrometric detector, are the gold standard for quantitative analysis of trace organic compounds like Dimefox.

GC-MS/MS: As previously mentioned, triple quadrupole GC-MS/MS is a leading technique for analyzing pesticides in complex samples like food and botanicals. gcms.czshimadzu.com By operating in the Multiple Reaction Monitoring (MRM) mode, the instrument isolates a specific precursor ion of the target compound, fragments it, and then monitors for a specific product ion. This process provides unmatched selectivity, effectively filtering out background noise from the sample matrix and enabling highly sensitive and accurate quantification. shimadzu.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is essential for analyzing a wide range of pesticides and their metabolites in biological and environmental samples. hh-ra.org Techniques like electrospray ionization (ESI) are used to generate ions from the analytes eluting from the HPLC column. LC-MS/MS methods can achieve limits of detection in the low nanogram per milliliter (ng/mL) range. hh-ra.org For certain fluorinated compounds, the addition of fluoride to the mobile phase has been shown to dramatically improve ionization efficiency and sensitivity in LC-MS/MS analysis without the need for derivatization. nih.gov

Table 2: Performance Characteristics of Hyphenated Mass Spectrometry Methods for Pesticide Analysis

| Technique | Sample Matrix | Key Advantage | Typical LOQ | Reference |

|---|---|---|---|---|

| GC-MS/MS | Fruit Jam | High selectivity, direct analysis of QuEChERS extracts | <0.01 mg/kg | labrulez.com |

| GC-MS/MS | Baby Food | Eliminates matrix interference via MRM | <1.0 ng/mL (in extract) | shimadzu.com |

| LC-MS/MS | Urine | Quantification of specific metabolites | 0.004 - 0.01 ng/mL | hh-ra.org |

| LC-MS/MS | Oral Fluid | Simple liquid-liquid extraction | 2.5 ng/mL | researchgate.net |

Direct Spectroscopic Methods for Quantitative Analysis

While chromatographic separation is standard, some advanced spectrometric methods can provide quantitative information without prior separation, often by focusing on a specific element within the molecule.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Direct measurement of fluorine with ICP-MS is difficult due to its high ionization potential. However, a novel approach using tandem ICP-MS (ICP-MS/MS) allows for the sensitive detection of fluorine. rsc.org This method involves reacting fluorine in the plasma with another element, such as barium, to form a detectable polyatomic ion (e.g., 138Ba19F+). By monitoring this specific ion, the total fluorine content of a sample can be quantified. This technique can be coupled with HPLC (HPLC-ICP-MS/MS) for speciation analysis, allowing for the separation and compound-independent quantification of different fluorine-containing species. This approach offers a powerful tool for non-target screening and quantification of organofluorine compounds, with detection limits for fluoride reported at 0.022 mg/L. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Analogues

The synthesis of phosphoramidates and their fluorinated derivatives is a field of ongoing research, with a continuous drive towards more efficient, selective, and environmentally benign methodologies. Future efforts in the synthesis of analogues of tetraethylphosphorodiamidic fluoride (B91410) are likely to focus on several innovative strategies.

One promising approach is the application of Phosphorus Fluoride Exchange (PFEx) click chemistry . This catalytic method facilitates the exchange of P-F bonds with nucleophiles like alcohols and amines, providing a reliable route to P-O and P-N linked compounds. The synthesis often begins with the preparation of a phosphoramidic difluoride, which can then undergo sequential PFEx reactions. This technique offers a modular and efficient way to generate a diverse library of analogues.

Another area of development is the use of alternative fluorinating agents. For instance, sulfuryl fluoride has been identified as an effective reagent for the fluorination of P(O)-H and P(O)-OH compounds under mild conditions, avoiding the need for more complex or expensive fluorinating agents. Additionally, chlorine-fluorine exchange reactions remain a viable method for producing fluorinated phosphorus compounds.

Recent advancements in the broader field of phosphoramidate (B1195095) synthesis also point to potential new strategies. These include electrochemical oxidative cross-coupling methods and modified Staudinger reactions, which offer green chemistry alternatives to traditional approaches. researchgate.net The development of novel catalysts, including environmentally friendly options, is also a key focus. epa.gov These varied synthetic methodologies provide a robust toolbox for creating a wide range of tetraethylphosphorodiamidic fluoride analogues with tailored properties.

Table 1: Emerging Synthetic Strategies for Phosphorodiamidic Fluoride Analogues

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Phosphorus Fluoride Exchange (PFEx) | Catalytic click reaction involving the exchange of P-F bonds with nucleophiles. | High efficiency, modularity, and reliability in forming P-O and P-N bonds. cardiff.ac.uk |

| Alternative Fluorinating Agents | Use of reagents like sulfuryl fluoride for the fluorination of P(O)-H and P(O)-OH precursors. | Mild reaction conditions and avoidance of complex reagents. epa.gov |

| Electrochemical Methods | Oxidative cross-coupling of dialkyl phosphites with anilines. | Environmentally friendly, high product yields. researchgate.net |

| Modified Staudinger Reaction | One-step synthesis from functionalized acyl azides using mild reaction conditions. | High functional group tolerance and use of readily available starting materials. researchgate.net |

| Green Catalysis | Employment of environmentally benign catalysts for phosphoramidate synthesis. | Reduced environmental impact and potential for catalyst recyclability. epa.gov |

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Future research will likely focus on a deeper mechanistic elucidation of its key reactions, such as hydrolysis and nucleophilic substitution.

The hydrolysis of phosphorodiamidic halides can be complex, with the mechanism being highly dependent on the reaction conditions. For example, the alkaline hydrolysis of some phosphorodiamidic chlorides proceeds through the formation of an anion of the phosphorodiamidate as an intermediate. chromatographytoday.com Investigating whether a similar mechanism is at play for this compound under basic conditions would be a key area of study. The role of the fluoride leaving group, which is known to influence the reactivity of the phosphorus center, is of particular interest. Fluorine's high electronegativity can stabilize the transition state in nucleophilic substitution reactions, potentially leading to different mechanistic pathways compared to its chlorinated or brominated counterparts.

Kinetic studies will be instrumental in unraveling these mechanisms. By systematically varying reaction parameters such as pH, solvent, and the nature of the nucleophile, researchers can gain insights into the rate-determining steps and the intermediates involved. For instance, investigating the fluoride ion-catalyzed hydrolysis of related phosphonamides has provided evidence for an SN2(P) mechanism, characterized by a rate-determining breakage of the P-N bond. nih.gov Similar detailed kinetic analyses of this compound would provide valuable mechanistic information.

Advancements in Computational Modeling of Phosphoramidic Compounds

Computational chemistry offers powerful tools for investigating the properties and reactivity of phosphoramidic compounds at the molecular level. Future advancements in this area are expected to provide unprecedented insights into the behavior of this compound and its analogues.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT) and composite methods like CBS-QB3, are increasingly being used to determine the thermochemical properties of organophosphorus compounds with high accuracy. chromatographytoday.comcdc.gov These methods can be employed to calculate enthalpies of formation, standard entropies, heat capacities, and bond dissociation energies for this compound and its derivatives. chromatographytoday.com Such data are fundamental for understanding the stability and decomposition pathways of these molecules. Furthermore, DFT calculations can be used to predict spectroscopic properties, such as infrared spectra, which can aid in the identification of new compounds and the interpretation of experimental data. epa.gov

Table 2: Applications of Computational Modeling in Phosphoramidic Compound Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of thermochemical properties and prediction of IR spectra. epa.govchromatographytoday.com | Understanding of molecular stability, reactivity, and spectroscopic signatures. |

| Complete Basis Set (CBS) Methods | Accurate determination of gas-phase thermodynamic data. chromatographytoday.comcdc.gov | Precise values for enthalpies of formation, entropies, and heat capacities. |

| Molecular Dynamics (MD) Simulations | Study of structural dynamics and intermolecular interactions. mdpi.comcromlab-instruments.es | Elucidation of conformational changes, solvent effects, and binding to biological macromolecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of enzyme-catalyzed reactions. | Detailed understanding of reaction mechanisms within a biological environment. |

Exploration of New Mechanistic Biological Interactions

The biological activity of organophosphorus(V) fluorides has historically been associated with their ability to inhibit acetylcholinesterase (AChE) through irreversible phosphorylation of a serine residue in the active site. chromatographytoday.com While this remains a primary mechanism of action for many of these compounds, future research is poised to explore a broader range of mechanistic biological interactions for this compound and its analogues.

One emerging area of interest is the potential for these compounds to act as covalent modifiers of other proteins beyond AChE. The development of Phosphorus Fluoride Exchange (PFEx) and Sulfur(VI) Fluoride Exchange (SuFEx) chemistries for biological applications has opened up new possibilities. nih.govcdc.gov These reactions enable the formation of covalent linkages between the phosphorus or sulfur center and nucleophilic amino acid residues such as tyrosine, histidine, lysine, and cysteine. cardiff.ac.ukcdc.gov By incorporating a phosphorodiamidic fluoride warhead into a molecule designed to target a specific protein, it may be possible to achieve selective and covalent inhibition or labeling of that protein. This could lead to the development of novel chemical probes and therapeutic agents.

Furthermore, the interaction of phosphorodiamidated enzymes with fluoride ions themselves is an area for further study. It has been shown that acetylcholinesterase and neuropathy target esterase inhibited by certain phosphorodiamidates can be reactivated by treatment with potassium fluoride. researchgate.net This suggests that the covalent bond formed is not always irreversible through an "aging" process and can be cleaved under certain conditions. A deeper understanding of this reactivation mechanism could inform the design of antidotes for organophosphorus poisoning and provide insights into the fundamental chemistry of the phosphorus-enzyme bond.

Innovation in Analytical Techniques for Trace Analysis

The ability to detect and quantify trace amounts of this compound and its analogues in various matrices is essential for environmental monitoring, biological studies, and quality control. Future research in this area will focus on developing more sensitive, selective, and robust analytical techniques.

Chromatographic methods , particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), will continue to be central to the analysis of these compounds. epa.govepa.gov Innovations in column technology, such as the use of hybrid silica-based columns for both reversed-phase and normal-phase separations of phosphoramidites, can lead to improved resolution and peak shape. chromatographytoday.com Coupling these separation techniques with sensitive and selective detectors is key. For GC analysis of organophosphorus compounds, nitrogen-phosphorus detectors (NPD) and flame photometric detectors (FPD) are commonly used. epa.gov

Mass spectrometry (MS) , especially when coupled with chromatography (GC/MS or LC/MS), is a powerful tool for both qualitative and quantitative analysis. nih.gov Tandem mass spectrometry (MS/MS) can provide structural information and enhance selectivity, which is particularly important for complex matrices. For the analysis of fluorinated compounds, derivatization followed by GC/MS is a viable strategy. For example, the fluoride ion can be determined at trace levels by silylation with phenyldimethylchlorosilane and subsequent GC/MS analysis of the resulting phenyldimethylfluorosilane. nih.gov

Beyond traditional chromatographic and mass spectrometric methods, other techniques are also being explored. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offers a unique way to detect and quantify fluorinated compounds, providing both quantitative and structural information. nih.gov Noise-reduction strategies are being developed to improve the sensitivity of ¹⁹F NMR for environmental and biological samples. nih.gov Additionally, the development of novel sensors, such as colorimetric probes and ion-selective electrodes (ISEs), for the rapid and on-site detection of fluoride and organophosphorus compounds is an active area of research. epa.gov

Q & A

Q. Table 1: Comparative Toxicity of Phosphorodiamidic Fluorides

| Compound | LD (mg/kg, mice) | IC (AChE Inhibition) |

|---|---|---|

| This compound | 160 (subcutaneous) | 8 × 10 M |

| Tetramethylphosphorodiamidic fluoride | 1 (subcutaneous) | 1 × 10 M |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.